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molecular formula C20H17Cl2NO B8564907 3,5-Bis[(2-chlorophenyl)methylene]-1-methyl-4-piperidinone

3,5-Bis[(2-chlorophenyl)methylene]-1-methyl-4-piperidinone

Cat. No. B8564907
M. Wt: 358.3 g/mol
InChI Key: MWLWIHNJMRZSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04085102

Procedure details

A stirred solution of 11.3 g. (0.1 mole) of 1-methyl-4-piperidinone and 28 g. (0.2 mole) of o-chlorobenzaldehyde in 220 ml. of ethanol is treated with 11 g. (0.17 mole) of 85% KOH. The temperature rises to 34° and after approximately 2 minutes a solid begins to separate. After stirring for 30 minutes the yellow solid is filtered, washed with water, and air-dried to yield 31.6 g. of yellow, 3,5-bis[(2-chlorophenyl)methylene]-1-methyl-piperidinone; m.p. 148°-150°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.17 mol
Type
reactant
Reaction Step Three
Name
3,5-bis[(2-chlorophenyl)methylene]-1-methyl-piperidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN1CCC(=[O:8])CC1.ClC1C=CC=CC=1C=O.[OH-].[K+].[Cl:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH:27]=[C:28]1[CH2:33][C:32](=[CH:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=2[Cl:41])[CH2:31][N:30]([CH3:42])[C:29]1=O>C(O)C>[Cl:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH:27]=[C:28]1[C:33](=[O:8])[C:32](=[CH:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=2[Cl:41])[CH2:31][N:30]([CH3:42])[CH2:29]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
0.17 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
3,5-bis[(2-chlorophenyl)methylene]-1-methyl-piperidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=C1C(N(CC(C1)=CC1=C(C=CC=C1)Cl)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the yellow solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to yield 31.6 g

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
ClC1=C(C=CC=C1)C=C1CN(CC(C1=O)=CC1=C(C=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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